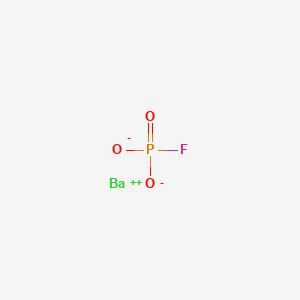
Barium fluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium fluorophosphate is a chemical compound with the formula Ba(PO3)2. It is known for its unique properties and applications, particularly in the field of materials science. This compound is often used in the production of specialized glasses and ceramics due to its ability to enhance certain mechanical and optical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium fluorophosphate can be synthesized through various methods, including solid-state reactions and hydrothermal synthesis. One common method involves reacting barium carbonate (BaCO3) with ammonium dihydrogen phosphate (NH4H2PO4) and ammonium fluoride (NH4F) at high temperatures. The reaction typically occurs in a furnace at temperatures ranging from 600°C to 800°C.
Industrial Production Methods: In industrial settings, this compound is often produced using a continuous process that involves the controlled addition of reactants in a high-temperature reactor. The resulting product is then cooled and purified to obtain the desired compound. This method ensures a consistent quality and high yield of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Barium fluorophosphate undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents to form different oxidation states of phosphorus.
Reduction: It can be reduced under specific conditions to form lower oxidation states of phosphorus.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various organic and inorganic reagents can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce barium phosphate (Ba3(PO4)2), while reduction may yield lower oxidation states of phosphorus compounds.
Applications De Recherche Scientifique
Barium fluorophosphate has a wide range of applications in scientific research, including:
Materials Science: It is used in the production of specialized glasses and ceramics with enhanced mechanical and optical properties.
Optoelectronics: Due to its unique optical properties, it is used in the development of optoelectronic devices such as lasers and light-emitting diodes (LEDs).
Biomedicine: It is being explored for use in biomedical applications, including drug delivery systems and bioimaging.
Catalysis: this compound is used as a catalyst in various chemical reactions, particularly in the synthesis of organic compounds.
Mécanisme D'action
The mechanism by which barium fluorophosphate exerts its effects depends on its application. In materials science, its ability to enhance mechanical and optical properties is due to its unique crystal structure and bonding characteristics. In optoelectronics, its optical properties are a result of its interaction with light at specific wavelengths. In catalysis, its effectiveness is due to its ability to facilitate chemical reactions by providing an active surface for reactants to interact.
Comparaison Avec Des Composés Similaires
Barium Phosphate (Ba3(PO4)2): Similar in composition but lacks the fluoride component, resulting in different properties.
Calcium Fluorophosphate (Ca5(PO4)3F): Contains calcium instead of barium, leading to different mechanical and optical properties.
Sodium Fluorophosphate (Na2PO3F): Contains sodium instead of barium, used primarily in dental products for its anti-cavity properties.
Uniqueness: Barium fluorophosphate is unique due to its combination of barium, phosphate, and fluoride ions, which impart distinct mechanical, optical, and catalytic properties. This makes it particularly valuable in specialized applications where these properties are essential.
Propriétés
Numéro CAS |
15600-53-0 |
|---|---|
Formule moléculaire |
BaFO3P |
Poids moléculaire |
235.30 g/mol |
Nom IUPAC |
barium(2+);fluoro-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/Ba.FH2O3P/c;1-5(2,3)4/h;(H2,2,3,4)/q+2;/p-2 |
Clé InChI |
QNHNZAMKMLIQRR-UHFFFAOYSA-L |
SMILES canonique |
[O-]P(=O)([O-])F.[Ba+2] |
Numéros CAS associés |
15181-43-8 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


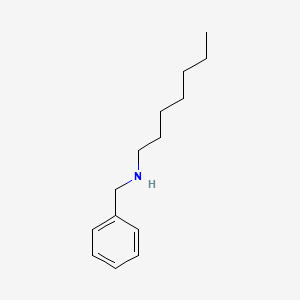
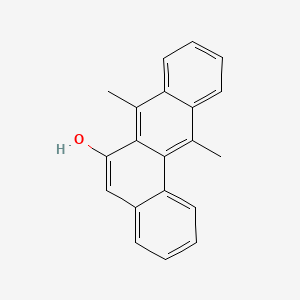

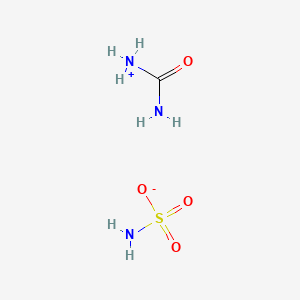
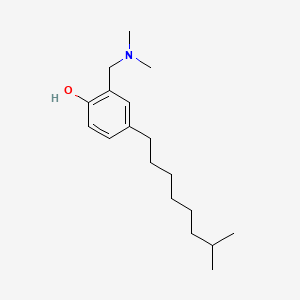
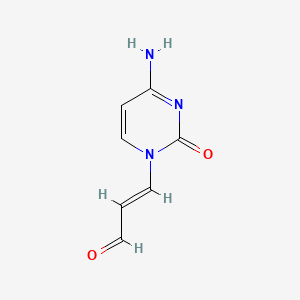
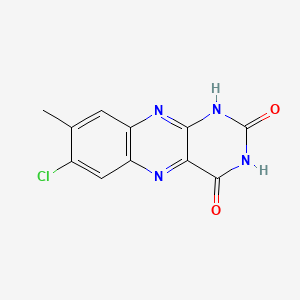
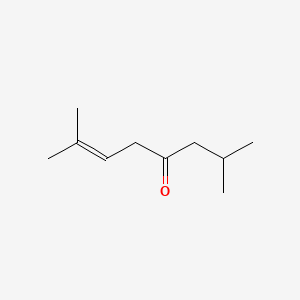
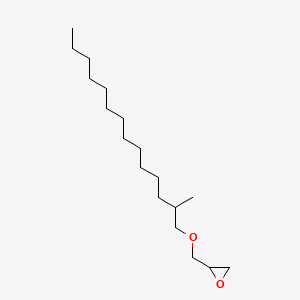
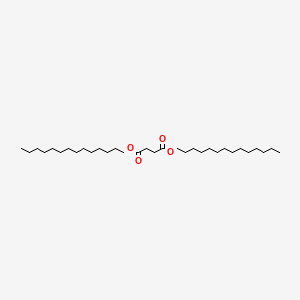
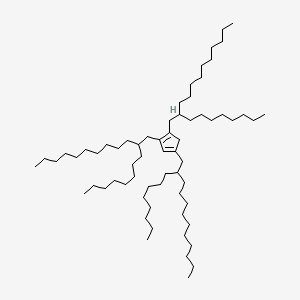

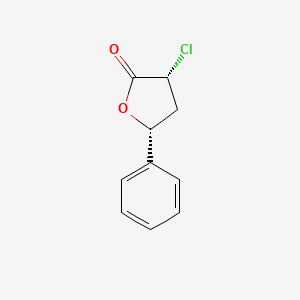
![N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid](/img/structure/B12653288.png)
